silane CAS No. 821779-82-2](/img/structure/B12551070.png)
[2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride→2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(2-methylbutan-2-yl)phenoxysilane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 2,4-bis(2-methylbutan-2-yl)phenol
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is not well-studied. its reactivity is primarily influenced by the presence of the phenoxy and trimethylsilyl groups. The phenoxy group can participate in various electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
- bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
Compared to similar compounds, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and potentially valuable in various applications.
Propiedades
Número CAS |
821779-82-2 |
|---|---|
Fórmula molecular |
C19H34OSi |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
[2,4-bis(2-methylbutan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C19H34OSi/c1-10-18(3,4)15-12-13-17(20-21(7,8)9)16(14-15)19(5,6)11-2/h12-14H,10-11H2,1-9H3 |
Clave InChI |
IMOFGVKVZYFAPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
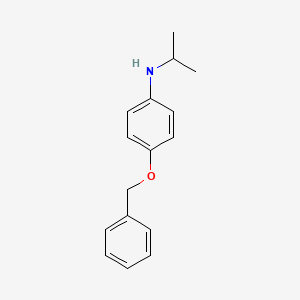
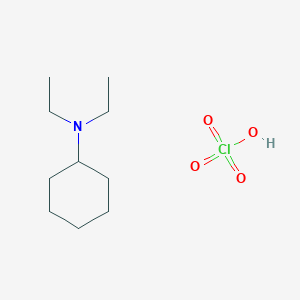
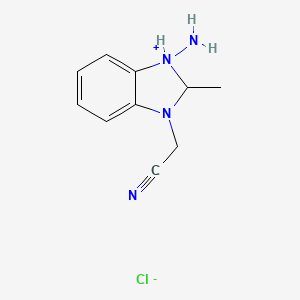
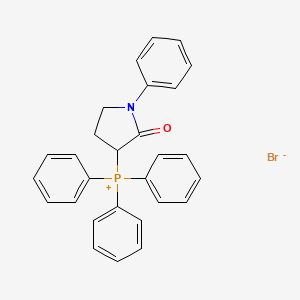

![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)
![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
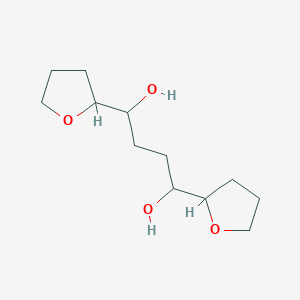


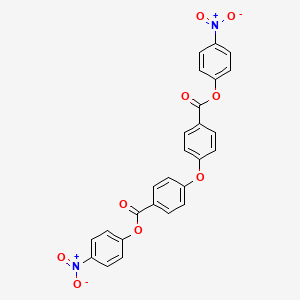
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
